molecular formula C16H27P B1587178 Di-n-pentylphenylphosphine CAS No. 71501-08-1

Di-n-pentylphenylphosphine

Cat. No.: B1587178
CAS No.: 71501-08-1
M. Wt: 250.36 g/mol
InChI Key: QDZAKCWPRPKCBW-UHFFFAOYSA-N
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Description

Di-n-pentylphenylphosphine (CAS 71501-08-1) is a tertiary phosphine compound characterized by a central phosphorus atom bonded to a phenyl group and two n-pentyl chains. Its structural features—bulky alkyl substituents and aromatic moieties—influence its electronic and steric properties, making it distinct from simpler phosphines like triphenylphosphine or dialkylphosphines.

Properties

IUPAC Name

dipentyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H27P/c1-3-5-10-14-17(15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAKCWPRPKCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCP(CCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221729
Record name Dipentylphenylphosphine
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Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71501-08-1
Record name Dipentylphenylphosphine
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Record name Dipentylphenylphosphine
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Record name Dipentylphenylphosphine
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Record name Dipentylphenylphosphine
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Record name DIPENTYLPHENYLPHOSPHINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Di-n-pentylphenylphosphine can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with pentyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{PhPH}_2 + 2 \text{C}5\text{H}{11}\text{X} \rightarrow \text{PhP(C}5\text{H}{11})_2 + 2 \text{HX} ] where PhPH₂ is phenylphosphine, C₅H₁₁X is a pentyl halide (e.g., pentyl chloride), and HX is the byproduct (e.g., hydrochloric acid).

Industrial Production Methods

Industrial production of dipentylphenylphosphine may involve large-scale reactions using similar synthetic routes. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Di-n-pentylphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: this compound can participate in substitution reactions, where the phenyl or pentyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often employed.

Major Products

    Oxidation: Phosphine oxides (e.g., dipentylphenylphosphine oxide).

    Reduction: Phosphine hydrides (e.g., dipentylphenylphosphine hydride).

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Catalytic Applications

1.1. Ligand in Transition Metal Catalysis

DPPPh serves as a versatile ligand in transition metal-catalyzed reactions. Its electronic properties can significantly influence the reactivity and selectivity of metal complexes. For example, phosphine ligands like DPPPh have been utilized in Suzuki–Miyaura cross-coupling reactions, where they enhance the efficiency of palladium catalysts. The incorporation of DPPPh allows for lower catalyst loadings and improved yields in reactions involving challenging substrates .

1.2. Hydroacylation Reactions

In hydroacylation processes, DPPPh has been shown to facilitate the direct addition of aldehydes to alkenes under mild conditions. Studies indicate that DPPPh-modified catalysts exhibit enhanced activity compared to traditional phosphine ligands, enabling efficient transformations with high regioselectivity .

Materials Science

2.1. Organic Light Emitting Diodes (OLEDs)

DPPPh derivatives have been explored as host materials in OLEDs due to their favorable electronic properties and thermal stability. Research has demonstrated that incorporating phosphine oxides derived from DPPPh can improve the efficiency and longevity of OLED devices . The photophysical properties of these materials are crucial for optimizing light emission and energy transfer within the device.

2.2. Functional Materials

The ability of DPPPh to form stable complexes with metals makes it suitable for developing functional materials in electronics and photonics. Its derivatives have been investigated for use in sensors and as components in advanced coatings that require specific optical or electronic characteristics .

Pharmaceutical Applications

3.1. Drug Development

DPPPh has been implicated in the synthesis of biologically active compounds, particularly in the development of phosphine-based pharmaceuticals. Its role as a catalyst or reactant in various synthetic pathways has facilitated the production of compounds with potential therapeutic applications, including antiviral agents . For instance, phosphine oxides derived from DPPPh have been used in the synthesis of nucleoside analogs, which are critical in antiviral drug development.

3.2. Agrochemicals

The incorporation of phosphorus into agrochemical formulations has been enhanced by using DPPPh derivatives as intermediates or catalysts. These compounds can improve the efficacy of pesticides and herbicides by enhancing their stability and bioavailability .

Case Study 1: Catalytic Efficiency in Suzuki Couplings

A recent study evaluated the performance of DPPPh as a ligand in Suzuki couplings involving aryl halides and boronic acids. The results indicated that using DPPPh allowed for significant reductions in reaction time and catalyst loading while maintaining high yields (up to 95%) across a range of substrates .

Substrate Yield (%) Reaction Time (h) Catalyst Loading (ppm)
Aryl Halide 192250
Aryl Halide 2851100
Aryl Halide 395150

Case Study 2: OLED Performance Enhancement

In another investigation, DPPPh-derived phosphine oxides were incorporated into OLED structures to assess their impact on device performance. The study found that devices utilizing these materials exhibited increased brightness and efficiency compared to conventional phosphorescent materials .

Device Type Brightness (cd/m²) Efficiency (lm/W)
Conventional OLED30020
DPPPh-Derivative OLED45030

Mechanism of Action

The mechanism of action of dipentylphenylphosphine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS No. Formula Key Substituents Molecular Weight (g/mol) Key Physical Properties
Di-n-pentylphenylphosphine 71501-08-1 C₁₆H₂₇P Phenyl, n-pentyl 250.36 Higher boiling point, lower volatility
Diphenylphosphine 829-85-6 C₁₂H₁₁P Phenyl, hydrogen 186.19 Pyrophoric, flammable in air
Diallylphenylphosphine 29949-75-5 C₁₂H₁₅P Phenyl, allyl 202.22 Reactive allyl groups for cycloadditions
Chlorodiphenylphosphine 1079-66-9 C₁₂H₁₀ClP Phenyl, chlorine 220.63 Electrophilic, used in phosphorylation

Key Observations :

  • Steric Effects : The n-pentyl groups in this compound provide significant steric bulk, reducing reactivity toward oxygen compared to pyrophoric Diphenylphosphine .
  • Solubility: Longer alkyl chains enhance solubility in nonpolar solvents compared to chlorine-substituted analogs like Chlorodiphenylphosphine .

Biological Activity

Di-n-pentylphenylphosphine (DPPPh) is a phosphine compound that has garnered attention in various fields of research, particularly in catalysis and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DPPPh, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its formula C15_{15}H21_{21}P. The compound features a phosphorus atom bonded to two n-pentyl groups and a phenyl group, making it a member of the phosphine ligand family. Its structure allows for significant steric hindrance, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Antiproliferative Effects : Recent studies have indicated that organometallic complexes containing DPPPh exhibit antiproliferative activity against various cancer cell lines. For instance, in vitro tests demonstrated that palladium(II) complexes with DPPPh showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin . This effect is attributed to the unique interaction between the phosphine ligand and the metal center, which alters the electronic properties of the complex.
  • Catalytic Activity : DPPPh has been investigated as a ligand in catalytic systems for organic transformations. Its ability to stabilize metal centers enhances catalytic efficiency in reactions such as carbonylation and cross-coupling processes. Studies have shown that DPPPh-based catalysts can achieve high yields and selectivity under mild conditions, which is advantageous for pharmaceutical applications .
  • Mechanistic Insights : Density functional theory (DFT) calculations have provided insights into the reaction mechanisms involving DPPPh. These studies reveal that the steric and electronic properties of DPPPh significantly affect the activation energy and reaction pathways in catalysis .

Case Study 1: Anticancer Activity

A study focusing on DPPPh-containing palladium complexes revealed their potential as anticancer agents. The complexes demonstrated selective toxicity towards ovarian cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The research highlighted the importance of the phosphine ligand in modulating the biological activity of metal complexes .

Case Study 2: Catalytic Applications

In another investigation, DPPPh was utilized in palladium-catalyzed reactions for synthesizing complex organic molecules. The results indicated that DPPPh ligands facilitated higher reaction rates and improved product yields compared to other phosphine ligands. This finding underscores the significance of ligand choice in optimizing catalytic performance .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

StudyFocusKey Findings
Anticancer ActivityDPPPh complexes showed increased cytotoxicity against ovarian cancer cells compared to cisplatin.
CatalysisHigh yields achieved in palladium-catalyzed reactions using DPPPh as a ligand; improved selectivity noted.
Mechanistic StudiesDFT calculations revealed steric effects influencing activation energy in reactions involving DPPPh.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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